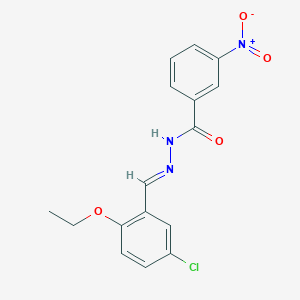![molecular formula C23H27ClN2O3S B298252 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B298252.png)
4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide, also known as SCH 23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in 1982 by scientists at Schering-Plough Research Institute. Since then, it has been extensively studied for its potential applications in scientific research.
作用機序
4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 acts as a competitive antagonist at dopamine D1 receptors, which are primarily located in the brain. By blocking the activity of these receptors, 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 can modulate the release of dopamine, a neurotransmitter that plays a key role in regulating mood, motivation, and reward.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 depend on the specific experimental conditions and the dose used. However, some general effects include:
- Decreased release of dopamine in the brain
- Reduction in locomotor activity and stereotypy
- Impaired learning and memory
- Attenuation of the rewarding effects of drugs of abuse
実験室実験の利点と制限
One advantage of using 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 in lab experiments is its high selectivity for dopamine D1 receptors, which allows for precise manipulation of this receptor subtype. Additionally, 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 has a well-established pharmacological profile and has been extensively studied in both in vitro and in vivo models.
However, one limitation of using 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 is its relatively short half-life, which can make it difficult to maintain stable levels of the drug over long periods of time. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which can complicate interpretation of results.
将来の方向性
There are several potential future directions for research on 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390, including:
- Investigating the role of dopamine D1 receptors in specific brain regions and circuits
- Exploring the potential therapeutic applications of 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 in various neurological and psychiatric disorders
- Developing new compounds that target dopamine D1 receptors with greater selectivity and potency
- Examining the interactions between dopamine D1 receptors and other neurotransmitter systems, such as the glutamate and GABA systems.
合成法
The synthesis of 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form N-cyclohexyl-4-chlorobenzenesulfonamide. This compound is then reacted with 3,4-dihydro-2(1H)-isoquinolinone in the presence of 2-oxoethyl trifluoromethanesulfonate to produce 4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390.
科学的研究の応用
4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide 23390 is widely used in scientific research to study the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of Parkinson's disease, schizophrenia, and drug addiction. Additionally, it has been used to investigate the role of dopamine D1 receptors in learning and memory, reward processing, and motivation.
特性
製品名 |
4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide |
|---|---|
分子式 |
C23H27ClN2O3S |
分子量 |
447 g/mol |
IUPAC名 |
4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C23H27ClN2O3S/c24-20-10-12-22(13-11-20)30(28,29)26(21-8-2-1-3-9-21)17-23(27)25-15-14-18-6-4-5-7-19(18)16-25/h4-7,10-13,21H,1-3,8-9,14-17H2 |
InChIキー |
SWDRZHSAWZFAJX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
C1CCC(CC1)N(CC(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)

![N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298178.png)
![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298186.png)
![2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298187.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298188.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298190.png)
![4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoic acid](/img/structure/B298191.png)